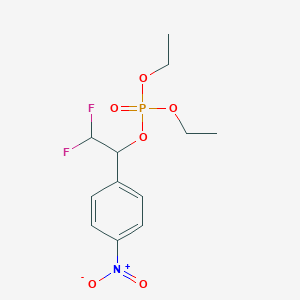
2,2-Difluoro-1-(4-nitrophenyl)ethyl diethyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Difluoro-1-(4-nitrophenyl)ethyl diethyl phosphate: is a chemical compound with the molecular formula C₁₂H₁₆F₂NO₆P and a molecular weight of 339.23 g/mol . This compound is characterized by the presence of a difluoroethyl group, a nitrophenyl group, and a diethyl phosphate group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
The synthesis of 2,2-Difluoro-1-(4-nitrophenyl)ethyl diethyl phosphate involves several steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 2,2-difluoroethanol, 4-nitrophenol, and diethyl phosphorochloridate.
Reaction Conditions: The reaction typically occurs under anhydrous conditions to prevent hydrolysis. The reagents are mixed in a suitable solvent, such as dichloromethane, and the reaction is catalyzed by a base, such as triethylamine.
Reaction Steps:
Industrial Production: Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
2,2-Difluoro-1-(4-nitrophenyl)ethyl diethyl phosphate: undergoes various chemical reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under suitable conditions, such as using hydrogen gas and a palladium catalyst.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure.
Major Products: The major products formed from these reactions include amino derivatives, substituted difluoroethyl compounds, and various nitro derivatives.
科学研究应用
2,2-Difluoro-1-(4-nitrophenyl)ethyl diethyl phosphate: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine atoms.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
作用机制
The mechanism of action of 2,2-Difluoro-1-(4-nitrophenyl)ethyl diethyl phosphate involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The difluoroethyl group and nitrophenyl group contribute to the compound’s binding affinity and specificity for its targets .
相似化合物的比较
2,2-Difluoro-1-(4-nitrophenyl)ethyl diethyl phosphate: can be compared with other similar compounds, such as:
[2,2-Difluoro-1-(4-nitrophenyl)ethyl] methyl phosphate: This compound has a similar structure but contains a methyl group instead of a diethyl group. It has different chemical properties and reactivity.
[2,2-Difluoro-1-(4-nitrophenyl)ethyl] ethyl phosphate: This compound contains an ethyl group instead of a diethyl group, leading to variations in its chemical behavior and applications.
[2,2-Difluoro-1-(4-nitrophenyl)ethyl] propyl phosphate: This compound contains a propyl group, which affects its solubility and reactivity compared to the diethyl derivative.
These comparisons highlight the uniqueness of This compound in terms of its chemical structure and applications.
属性
IUPAC Name |
[2,2-difluoro-1-(4-nitrophenyl)ethyl] diethyl phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2NO6P/c1-3-19-22(18,20-4-2)21-11(12(13)14)9-5-7-10(8-6-9)15(16)17/h5-8,11-12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUMQLNFAPNOOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC(C1=CC=C(C=C1)[N+](=O)[O-])C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2NO6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4-(Aminomethyl)bicyclo[2.1.1]hexan-1-yl)methanol hydrochloride](/img/structure/B8049318.png)
![Tert-butyl ((4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl)methyl)carbamate](/img/structure/B8049326.png)
![Tert-butyl ((5-aminobicyclo[3.2.2]nonan-1-yl)methyl)carbamate](/img/structure/B8049333.png)
![4-(Hydroxymethyl)bicyclo[2.1.1]hexane-1-carbonitrile](/img/structure/B8049339.png)
![5-Benzyl-6-(p-tolyl)-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane](/img/structure/B8049345.png)
![5-Benzyl-6-isopropyl-2-tosyl-8-oxa-2,5-diazaspiro[3.5]nonane](/img/structure/B8049350.png)
![Tert-butyl 8-amino-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide](/img/structure/B8049365.png)
![2-(Tert-butyl) 8-ethyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B8049373.png)
![Tert-butyl 7-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B8049375.png)
![7-O-tert-butyl 2-O-ethyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B8049383.png)




